![molecular formula C18H18N2O4 B2862003 1-([2,2'-Bifuran]-5-ylmethyl)-3-(4-methoxybenzyl)urea CAS No. 2034253-04-6](/img/structure/B2862003.png)

1-([2,2'-Bifuran]-5-ylmethyl)-3-(4-methoxybenzyl)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

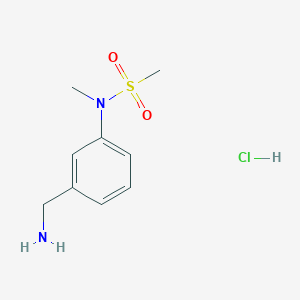

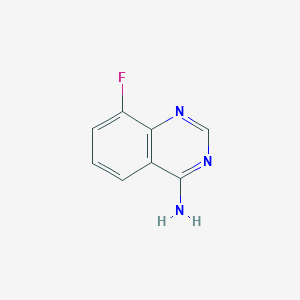

The molecular structure of this compound would be complex due to the presence of the bifuran, urea, and 4-methoxybenzyl groups. The urea group consists of a carbonyl (C=O) group flanked by two amine (-NH2) groups . The bifuran group consists of two furan rings, which are five-membered rings containing oxygen . The 4-methoxybenzyl group consists of a benzene ring with a methoxy (-OCH3) group and a methyl (-CH2-) group attached .Chemical Reactions Analysis

The compound could undergo various chemical reactions depending on the conditions. The urea group could participate in reactions such as hydrolysis or condensation . The bifuran group, being an aromatic system, could undergo electrophilic aromatic substitution reactions . The 4-methoxybenzyl group could undergo reactions such as demethylation or oxidation .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the properties of its constituent groups. Urea is soluble in water and has a density of 1.33 g/cm3 . Bifuran is a type of aromatic compound, which are generally stable and have distinct UV-Vis absorption properties . The 4-methoxybenzyl group is also stable and could contribute to the overall polarity of the molecule .Aplicaciones Científicas De Investigación

Organic Synthesis: Protecting Group in Peptide Synthesis

4-Methoxybenzyl: (PMB) esters are known as protective groups in organic synthesis . They are particularly useful in peptide synthesis where they protect the carboxylate group. This compound, with its 4-methoxybenzyl component, could serve as a protecting group, offering stability during synthesis and ease of removal under mild conditions.

Polymer Research: Monomer for Bioplastics

The 2,2’-bifuran moiety is a promising component for creating novel materials . It has been used to synthesize bifuran-based polyesters with potential applications in high-performance bioplastics. These materials exhibit strong UV-light filtering effects and reduced oxygen gas permeability, making them suitable for advanced packaging materials.

Material Science: Epoxy Methacrylate Production

The bifuran component can be utilized to produce cross-linkable epoxy methacrylates, which are used in creating durable coatings and adhesives . These materials are known for their excellent thermal properties and could replace bisphenol A-derived products.

Sustainable Chemistry: Biomass-Derived Chemicals

Furfural-based bifurans are derived from biomass and are considered sustainable chemicals . This compound could be part of research focused on converting biomass into valuable chemicals, contributing to the development of green chemistry.

Mecanismo De Acción

Mode of Action

It is likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects .

Biochemical Pathways

Based on its structural similarity to other urea derivatives, it might be involved in pathways related to nitrogen metabolism .

Pharmacokinetics

Therefore, its bioavailability, half-life, metabolism, and excretion rates are currently unknown .

Direcciones Futuras

The future directions for research on this compound could involve exploring its potential uses. For example, it could be studied for potential medicinal properties, or as a reagent or catalyst in chemical reactions . Additionally, more research could be done to fully characterize its physical and chemical properties .

Propiedades

IUPAC Name |

1-[[5-(furan-2-yl)furan-2-yl]methyl]-3-[(4-methoxyphenyl)methyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O4/c1-22-14-6-4-13(5-7-14)11-19-18(21)20-12-15-8-9-17(24-15)16-3-2-10-23-16/h2-10H,11-12H2,1H3,(H2,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CORSSPJTKVOWBD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC(=O)NCC2=CC=C(O2)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-([2,2'-Bifuran]-5-ylmethyl)-3-(4-methoxybenzyl)urea | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-N'-(2-methoxyphenyl)oxamide](/img/structure/B2861920.png)

![6-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2861928.png)

![N-(3-chloro-4-methylphenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2861931.png)

![4-(4-(4-nitrophenyl)piperazin-1-yl)-5-phenyl-7-(p-tolyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2861935.png)

![N-(3-morpholin-4-ylpropyl)-2-[(4-oxo-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2861936.png)

![N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide](/img/structure/B2861937.png)

![(1S)-1-[3-(2,2,2-Trifluoroethyl)phenyl]ethanamine](/img/structure/B2861942.png)

![4-[[(1-Methylpyrazolo[3,4-d]pyrimidin-4-yl)amino]methyl]-2,3-dihydrochromen-4-ol](/img/structure/B2861943.png)